molecular formula C18H24N6O2 B5432017 N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5432017
M. Wt: 356.4 g/mol
InChI Key: JIDAZMHWJIYPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as PP2, is a small molecule inhibitor that has been used extensively in scientific research. PP2 is a potent inhibitor of the Src family of tyrosine kinases, which are involved in a variety of cellular processes including cell proliferation, differentiation, adhesion, and survival.

Mechanism of Action

N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea acts as a competitive inhibitor of the ATP-binding site of Src family kinases. By binding to this site, this compound prevents the kinase from phosphorylating its downstream targets, leading to a decrease in cellular signaling. This compound has been shown to inhibit the activity of Src family kinases with high selectivity, making it a useful tool for studying the role of these kinases in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of Src family kinases by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to decrease the activation of downstream signaling pathways, including the MAPK and PI3K pathways. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of Src family kinases, making it a useful tool for studying the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases or cellular processes. In addition, this compound has a relatively short half-life in vivo, which may limit its usefulness in animal studies.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the identification of new downstream targets of Src family kinases, which may lead to the development of new therapeutic targets for cancer and other diseases. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may lead to the development of more effective cancer therapies.

Synthesis Methods

N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 3-methylphenyl isocyanate with 6-(4-morpholinyl)-4-pyrimidinamine in the presence of 1,2-bis(dimethylamino)ethane and triethylamine. The resulting intermediate is then treated with N-(2-aminoethyl)-piperazine to yield this compound.

Scientific Research Applications

N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been widely used in scientific research to study the role of the Src family of tyrosine kinases in various cellular processes. This compound has been shown to inhibit the activity of Src family kinases in a variety of cell types, including fibroblasts, epithelial cells, and neurons. This compound has also been used to study the role of Src family kinases in cancer, inflammation, and angiogenesis.

properties

IUPAC Name

1-(3-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14-3-2-4-15(11-14)23-18(25)20-6-5-19-16-12-17(22-13-21-16)24-7-9-26-10-8-24/h2-4,11-13H,5-10H2,1H3,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDAZMHWJIYPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.